(2-Bromo-5-fluorophenoxy)acetonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-fluorophenoxy)acetonitrile typically involves the nucleophilic substitution reaction of 2-bromo-5-fluorophenol with acetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluorophenoxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Substitution Reactions: The fluorine atom can be substituted by other halogens or functional groups through halogen exchange reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of this compound, while oxidation would produce an oxide derivative .
Scientific Research Applications
(2-Bromo-5-fluorophenoxy)acetonitrile has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and aromatic compounds.
Biological Studies: Researchers use this compound to study the effects of halogenated phenoxy compounds on biological systems, including their interactions with enzymes and receptors .
Mechanism of Action
The exact mechanism of action of (2-Bromo-5-fluorophenoxy)acetonitrile depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. detailed studies on the precise molecular pathways involved are still ongoing .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorophenol: A precursor in the synthesis of (2-Bromo-5-fluorophenoxy)acetonitrile, used in similar applications.
2-Bromo-5-fluorobenzyl alcohol: Another related compound with applications in organic synthesis and pharmaceuticals.
2-Bromo-5-fluorobenzonitrile: Shares similar structural features and is used in the synthesis of various organic compounds
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the phenoxy group, which imparts distinct chemical properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals, offering advantages in terms of reactivity and selectivity compared to similar compounds .
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNFZJOYQJVJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693209 | |
Record name | (2-Bromo-5-fluorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-05-4 | |
Record name | (2-Bromo-5-fluorophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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